

Technical Guide: 6-Chloro-N-ethyl-5-nitropyrimidin-4-amine

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Compound of Interest

Compound Name: 6-chloro-N-ethyl-5-nitropyrimidin-4-amine

CAS No.: 25710-24-1

Cat. No.: B1623956

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Executive Summary

6-Chloro-N-ethyl-5-nitropyrimidin-4-amine (CAS 25710-24-1) is a critical heterocyclic intermediate used primarily in the synthesis of 9-substituted purines and fused pyrimidine systems.[1][2][3][4][5] Characterized by its highly reactive C-6 chlorine atom and the electron-withdrawing nitro group at C-5, this compound serves as an electrophilic scaffold for Nucleophilic Aromatic Substitution (S_NAr) reactions.[2] It is a pivotal building block in medicinal chemistry, particularly for developing kinase inhibitors and adenosine receptor antagonists.

Part 1: Chemical Identity & Properties[2]

Core Identifiers

Property	Detail
CAS Number	25710-24-1
IUPAC Name	6-chloro-N-ethyl-5-nitropyrimidin-4-amine
Molecular Formula	C ₆ H ₇ ClN ₄ O ₂
Molecular Weight	202.60 g/mol
SMILES	CCNc1nc(Cl)c([O-])cn1
Appearance	Yellow crystalline solid
Solubility	Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane

Structural Analysis

The molecule features a pyrimidine ring substituted at the 4, 5, and 6 positions.

- Position 4 (Amino): The ethylamino group acts as an electron donor but is sterically small enough to allow further functionalization.
- Position 5 (Nitro): A strong electron-withdrawing group (EWG) that activates the C-6 position for nucleophilic attack and can be reduced to an amine for imidazole ring closure (purine synthesis).[2]
- Position 6 (Chloro): A highly labile leaving group, susceptible to displacement by amines, thiols, or alkoxides.

Part 2: Synthesis & Reaction Mechanism[2][6][7][8]

Synthetic Pathway

The synthesis of **6-chloro-N-ethyl-5-nitropyrimidin-4-amine** is achieved via a controlled mono-amination of 4,6-dichloro-5-nitropyrimidine (CAS 4316-93-2).[2] Due to the high reactivity of the precursor, strict temperature control is required to prevent the formation of the disubstituted byproduct.

Experimental Protocol

Objective: Selective mono-substitution of 4,6-dichloro-5-nitropyrimidine with ethylamine.

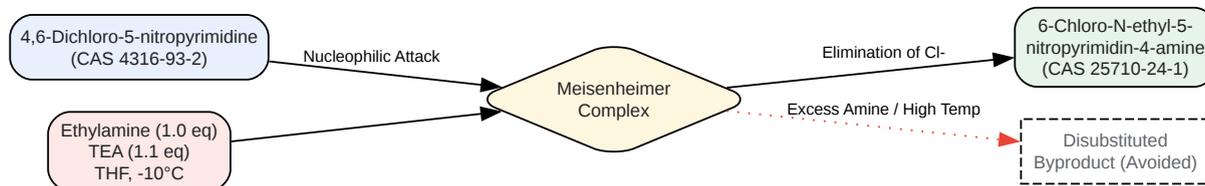
Reagents:

- 4,6-Dichloro-5-nitropyrimidine (1.0 eq)^[2]
- Ethylamine (1.0 eq, typically used as a solution in THF or generated in situ)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq) as an acid scavenger
- Solvent: Anhydrous THF or Dichloromethane (DCM)

Step-by-Step Methodology:

- Preparation: Dissolve 4,6-dichloro-5-nitropyrimidine (19.4 g, 100 mmol) in anhydrous THF (200 mL) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
- Cooling: Cool the solution to -10°C to 0°C using an ice-salt bath. Critical Step: Low temperature is essential to kinetically favor mono-substitution over di-substitution.^[2]
- Addition: Dropwise add a solution of ethylamine (100 mmol) and TEA (110 mmol) in THF (50 mL) over 60 minutes. Maintain the internal temperature below 0°C.
- Reaction: Stir the mixture at 0°C for 2 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.^{[2][6]} The product spot (yellow) should appear, and the starting material spot should disappear.
- Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in water (200 mL) and extract with EtOAc (3 x 100 mL).
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane to yield the target compound as yellow crystals.

Reaction Workflow Visualization



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Caption: Controlled mono-amination workflow preventing disubstitution via temperature regulation.

Mechanistic Insight (S_NAr)

The reaction proceeds via a classic Nucleophilic Aromatic Substitution (S_NAr) mechanism.[6][7]

- Activation: The 5-nitro group and the ring nitrogens strongly withdraw electron density, making C-4 and C-6 highly electrophilic.[2]
- Addition: The lone pair of the ethylamine nitrogen attacks the C-4 position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
- Elimination: The chloride ion is eliminated, restoring aromaticity.
- Regioselectivity: While C-4 and C-6 are chemically equivalent in the starting material, the introduction of the first amino group deactivates the ring slightly (via electron donation), making the second substitution slower.[6] However, the strong nitro group can still facilitate a second attack if stoichiometry is not controlled.

Part 3: Applications in Drug Development[2][10]

Precursor for Purine Analogs

This compound is a "gateway" scaffold for synthesizing 9-ethyl-substituted purines.[2]

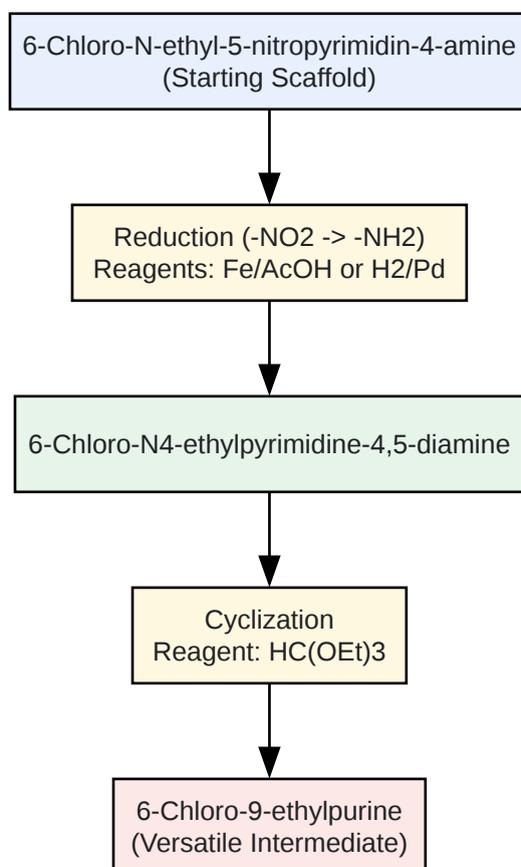
- Reduction: The 5-nitro group is reduced (using Fe/AcOH or H₂/Pd-C) to a primary amine, yielding 6-chloro-N⁴-ethylpyrimidine-4,5-diamine.[2]

- Cyclization: Reaction with triethyl orthoformate closes the imidazole ring to form 6-chloro-9-ethylpurine.[2]
- Functionalization: The remaining C-6 chlorine on the purine can be displaced by various nucleophiles to generate libraries of adenosine analogs.[2]

Kinase Inhibitor Scaffold

The pyrimidine-4-amine core mimics the adenine base of ATP, allowing these derivatives to bind to the hinge region of kinase enzymes. The ethyl group provides hydrophobic interactions within the ATP-binding pocket.

Pathway to Purine Synthesis[2][7][11][12]



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Caption: Conversion of the nitro-pyrimidine scaffold into a bioactive purine core.

Part 4: Safety & Handling (E-E-A-T)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.[2]
Skin Irritation	H315	Causes skin irritation.[8]
Eye Irritation	H319	Causes serious eye irritation. [8]
STOT-SE	H335	May cause respiratory irritation.[2]

Handling Protocols:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask if handling the solid powder.
- Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is stable but can degrade upon prolonged exposure to moisture or light.
- Spill Response: Sweep up solid spills to avoid dust generation. Neutralize surfaces with a mild detergent.

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